2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole
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Overview
Description
2-(3-Azabicyclo[322]nonan-3-yldisulfanyl)-1,3-benzothiazole is a complex organic compound that features a bicyclic structure with a disulfide linkage and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the 3-azabicyclo[3.2.2]nonane core, which can be synthesized through a Schmidt reaction followed by catalytic reduction . The disulfide linkage is then introduced by reacting the 3-azabicyclo[3.2.2]nonane derivative with a suitable disulfide reagent under controlled conditions . The final step involves the formation of the benzothiazole ring, which can be achieved through a cyclization reaction involving a thiourea derivative and an appropriate halogenated aromatic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT and TCEP are effective reducing agents for disulfide bonds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying disulfide bond formation and cleavage in biological systems.
Industrial Applications: Its potential use as a precursor for the synthesis of more complex organic molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole is not fully understood. its antiprotozoal activity is believed to involve the inhibition of key enzymes in the protozoan metabolic pathways . The disulfide linkage may also play a role in disrupting redox balance within the cells .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane derivatives: These compounds share the bicyclic core structure and have been studied for their antiprotozoal activities.
Benzothiazole derivatives: Compounds with the benzothiazole moiety are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole is unique due to the combination of the bicyclic structure with a disulfide linkage and a benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2939-53-9 |
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Molecular Formula |
C15H18N2S3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N2S3/c1-2-4-14-13(3-1)16-15(18-14)19-20-17-9-11-5-6-12(10-17)8-7-11/h1-4,11-12H,5-10H2 |
InChI Key |
JDCLEUYQOSXQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN(C2)SSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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